molecular formula C9H9NO4 B1295702 Dimethyl pyridine-2,4-dicarboxylate CAS No. 25658-36-0

Dimethyl pyridine-2,4-dicarboxylate

Cat. No.: B1295702
CAS No.: 25658-36-0
M. Wt: 195.17 g/mol
InChI Key: TVKOFNSTLWFQHY-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,4-dicarboxylate is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, where two carboxylate groups are esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.

Mechanism of Action

Target of Action

Dimethyl pyridine-2,4-dicarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to interact with targets such as Jumonji-C domain-containing protein 5 (JMJD5) . JMJD5 is a protein that plays a crucial role in various biological processes, including cell cycle regulation, differentiation, and metabolism.

Mode of Action

The compound interacts with its targets through the carboxylate groups. The superimposition implies the C2 and C4 carboxylate groups of this compound interact with JMJD5 in a similar manner as the C1 and C5 carboxylate groups of 2OG . This interaction leads to changes in the activity of the target protein, influencing the biological processes it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on its interaction with its target, JMJD5. By interacting with JMJD5, it may influence various biological processes, including cell cycle regulation, differentiation, and metabolism . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other molecules could potentially affect its action . .

Biochemical Analysis

Biochemical Properties

Dimethyl pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of the histone lysine demethylases, specifically the Jumonji-C domain-containing protein 5 (JMJD5) and JMJD2E . These enzymes are involved in the regulation of gene expression through the demethylation of histone proteins. The interaction between this compound and these enzymes is characterized by competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of histone demethylases . This inhibition leads to changes in the methylation status of histone proteins, which in turn affects the transcriptional activity of genes. The compound has been observed to modulate the cell cycle, cellular metabolism, and circadian rhythm . Additionally, it has been reported to have antimetastatic effects on tumor cell lines by affecting cell adhesion, migration, and angiogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of histone demethylases, such as JMJD5 and JMJD2E . By competing with the natural substrate, the compound inhibits the enzymatic activity, leading to an accumulation of methylated histone proteins. This accumulation affects the transcriptional regulation of genes involved in various cellular processes. The compound’s ability to inhibit these enzymes is attributed to its structural similarity to the natural substrate, allowing it to effectively compete for binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to dimethyl pyr

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pyridine-2,4-dicarboxylate can be synthesized through the esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine-2,4-dicarboxylic acid.

    Reduction: Pyridine-2,4-dimethanol or pyridine-2,4-diamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl pyridine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of metal complexes with biological relevance.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Similar in structure but with carboxylate groups at different positions.

    Dimethyl pyridine-3,5-dicarboxylate: Another isomer with carboxylate groups at the 3 and 5 positions.

Uniqueness: Dimethyl pyridine-2,4-dicarboxylate is unique due to its specific positioning of carboxylate groups, which influences its reactivity and coordination behavior. This makes it particularly useful in forming specific metal complexes that are not easily achievable with other isomers.

Properties

IUPAC Name

dimethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOFNSTLWFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291896
Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25658-36-0
Record name 25658-36-0
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Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-2,4-dicarboxylate
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Synthesis routes and methods

Procedure details

PCl5 (39 g; 0.186 mol; 3 eq) and pyridine-2,4-dicarboxylic acid (11.5 g; 6.2×10−2 mol) are introduced into a 500 mL flask. The mixture is stirred at ambient temperature for 45 minutes: it forms a green liquid. It is then diluted with dichloromethane (80 mL) then methanol is added (20 mL) with caution. The whole is poured into water H2O (300 mL) containing 60 g of NaHCO3, the aqueous phase is washed with dichloromethane (4×50 mL) and the organic phase is washed with 1M Na2CO3 (2×50 mL). The crude product is purified by flash chromatography (eluent: 75:25 AcOEt/cyclohexane).
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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